N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethylaniline, 3-methyl-1,2,4-oxadiazole, and 2-oxo-1,2-dihydroquinoline derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining the aniline derivative with the oxadiazole and quinoline derivatives under acidic or basic conditions.
Acylation Reactions: Introducing the acetamide group through acylation using acetic anhydride or acetyl chloride.
Cyclization Reactions: Forming the quinoline ring through cyclization reactions involving appropriate catalysts and solvents.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness. Common industrial methods include:
Catalytic Reactions: Using metal catalysts to enhance reaction rates and selectivity.
High-Pressure Reactions: Employing high-pressure reactors to facilitate difficult reactions.
Purification Techniques: Utilizing crystallization, distillation, and chromatography for product purification.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Corresponding oxides or quinoline N-oxides.
Reduction Products: Amines or alcohols.
Substitution Products: Derivatives with various functional groups.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide involves its interaction with molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring.
Acetamide Derivatives: Compounds with acetamide functional groups.
Uniqueness
N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-13-7-6-9-18(14(13)2)24-20(27)12-26-19-10-5-4-8-16(19)17(11-21(26)28)22-23-15(3)25-29-22/h4-11H,12H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZVWRHDCISOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C4=NC(=NO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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